molecular formula C21H25N3O5S B2567594 N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 887862-16-0

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2567594
CAS No.: 887862-16-0
M. Wt: 431.51
InChI Key: YLUFDPDEGBGGSK-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate. This can be achieved through the methylation of a phenol derivative using methanol and a suitable catalyst.

    Synthesis of the Tosylpyrrolidinyl Intermediate: The next step involves the synthesis of the tosylpyrrolidinyl intermediate. This can be done by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step is the coupling of the methoxyphenyl intermediate with the tosylpyrrolidinyl intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new functionalized derivatives with varied properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The methoxyphenyl and tosylpyrrolidinyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxyphenyl)-N2-(methyl)oxalamide: Lacks the tosylpyrrolidinyl group, resulting in different reactivity and applications.

    N1-(3-methoxyphenyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamide: Contains a benzyl group instead of a tosyl group, affecting its chemical properties and biological activity.

Uniqueness

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted interactions in biological systems and versatility in chemical synthesis.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-8-10-19(11-9-15)30(27,28)24-12-4-6-17(24)14-22-20(25)21(26)23-16-5-3-7-18(13-16)29-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFDPDEGBGGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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